Cas no 7469-28-5 ((2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosine,N-[(2-propen-1-yloxy)carbonyl]-
- 3-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
- AC1L80J8
- Alloc-Tyr-OH
- N-Allyloxycarbonyl-L-tyrosine
- NSC401329
- SureCN6022077
- (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
- (S)-2-(((allyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- D76294
- EN300-16748647
- HY-W049804
- 7469-28-5
- (2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- CS-0102678
- AKOS013604562
- ((Allyloxy)carbonyl)-L-tyrosine
- allyloxy-carbonyltyrosine
- SCHEMBL3919350
- SZXHPUSFYYGCDB-NSHDSACASA-N
-
- Inchi: InChI=1S/C13H15NO5/c1-2-7-19-13(18)14-11(12(16)17)8-9-3-5-10(15)6-4-9/h2-6,11,15H,1,7-8H2,(H,14,18)(H,16,17)/t11-/m0/s1
- InChI Key: SZXHPUSFYYGCDB-NSHDSACASA-N
- SMILES: C=CCOC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Computed Properties
- Exact Mass: 265.09505
- Monoisotopic Mass: 265.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 95.86
- LogP: 1.69100
(2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16748647-0.1g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 0.1g |
$476.0 | 2023-09-20 | ||
Enamine | EN300-16748647-1.0g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 1g |
$385.0 | 2023-05-24 | ||
Enamine | EN300-16748647-0.25g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 0.25g |
$498.0 | 2023-09-20 | ||
Enamine | EN300-16748647-5.0g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-16748647-0.5g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 0.5g |
$520.0 | 2023-09-20 | ||
Enamine | EN300-16748647-10.0g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 10g |
$1654.0 | 2023-05-24 | ||
Enamine | EN300-16748647-2.5g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 2.5g |
$1063.0 | 2023-09-20 | ||
Enamine | EN300-16748647-0.05g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 0.05g |
$455.0 | 2023-09-20 | ||
Enamine | EN300-16748647-5g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 5g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-16748647-1g |
(2S)-3-(4-hydroxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
7469-28-5 | 1g |
$541.0 | 2023-09-20 |
(2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Related Literature
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
Introduction to (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic Acid and Its Significance in Modern Medicinal Chemistry
(2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid, with the CAS number 7469-28-5, is a compound of significant interest in the field of medicinal chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups within its molecular framework suggests a high degree of versatility, making it a valuable candidate for further investigation.
The compound's structure comprises several key functional groups, including a 4-hydroxyphenyl moiety, an amino group, and an ester linkage. These components contribute to its reactivity and biological activity, making it a promising scaffold for drug design. The presence of the (2S) configuration indicates a specific stereochemical arrangement that may influence its pharmacokinetic properties and interactions with biological targets.
In recent years, there has been growing interest in the development of molecules that can modulate inflammatory pathways. The 4-hydroxyphenyl group in (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is particularly noteworthy, as it is known to exhibit anti-inflammatory properties. This feature has led researchers to explore its potential as a lead compound for the development of new anti-inflammatory drugs.
Moreover, the compound's ester functionality suggests that it may be susceptible to hydrolysis under certain conditions, which could be exploited for controlled drug release mechanisms. This property is highly relevant in the context of targeted drug delivery systems, where precise control over the release profile of therapeutic agents is crucial for optimizing treatment efficacy.
The amino group present in the molecule also opens up possibilities for further derivatization. This allows chemists to modify the compound's properties by introducing additional functional groups or linking it to other bioactive molecules. Such modifications can enhance its solubility, stability, and bioavailability, thereby improving its suitability for clinical applications.
Recent studies have highlighted the importance of stereochemistry in drug design. The specific stereochemical configuration of (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid may play a critical role in determining its biological activity. For instance, enantiomeric differences can significantly impact how a molecule interacts with biological targets, influencing both its efficacy and side effect profile.
The field of medicinal chemistry has seen significant advancements in computational methods for drug design and discovery. These tools have enabled researchers to predict the biological activity of molecules like (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid with greater accuracy before conducting expensive wet-lab experiments. This has accelerated the process of identifying promising lead compounds and optimizing their properties.
In addition to its potential as a lead compound for drug development, (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid may also find applications in research settings as a tool compound. Such compounds are invaluable for studying various biological pathways and mechanisms, providing insights that can guide the development of new therapeutic strategies.
The synthesis of complex molecules like (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid presents unique challenges due to their intricate structures. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in achieving the desired stereochemical outcomes.
The pharmacological evaluation of (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is ongoing and involves assessing its interaction with various biological targets. Initial studies have shown promising results regarding its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its mechanism of action and explore other possible therapeutic applications.
The development of novel therapeutic agents is a multi-disciplinary effort that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid exemplifies this collaborative approach, where insights from multiple fields contribute to advancing our understanding of disease mechanisms and developing effective treatments.
In conclusion, (2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid represents a significant advancement in medicinal chemistry. Its complex structure and versatile functional groups make it a promising candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
7469-28-5 ((2S)-3-(4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid) Related Products
- 64205-12-5(Z-D-tyrosine)
- 1164-16-5(Z-Tyr-OH)
- 70642-86-3(Boc-D-Tyr-OH)
- 3978-80-1(N-Boc-L-tyrosine)
- 142847-18-5(Boc-DL-Tyrosine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)



